
(1-Ethoxyvinyl)trimethylstannane
Overview
Description
(1-Ethoxyvinyl)trimethylstannane: is an organotin compound with the molecular formula C7H16OSn and a molecular weight of 234.91 g/mol . This compound is characterized by the presence of a vinyl group attached to a tin atom, which is further bonded to an ethoxy group and three methyl groups. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-Ethoxyvinyl)trimethylstannane typically involves the reaction of vinyl stannanes with ethyl vinyl ether under specific conditions. One common method includes the use of bis(triphenylphosphine)palladium(II) chloride as a catalyst in the presence of copper(I) iodide . The reaction is carried out in acetonitrile at 100°C under a nitrogen atmosphere .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions: (1-Ethoxyvinyl)trimethylstannane undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the vinyl group is replaced by other functional groups.
Coupling Reactions: It is commonly used in Stille coupling reactions , where it reacts with organic halides in the presence of a palladium catalyst to form new carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Such as .
Copper(I) Iodide: Used as a co-catalyst.
Solvents: Acetonitrile, tetrahydrofuran (THF), and ethyl acetate are commonly used solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Stille coupling reactions, the product is typically a new carbon-carbon bonded compound .
Scientific Research Applications
Chemistry: (1-Ethoxyvinyl)trimethylstannane is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions. It serves as a versatile reagent in the synthesis of complex organic molecules .
Biology and Medicine: In biological and medicinal research, this compound is used as a building block for the synthesis of bioactive molecules.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique reactivity makes it valuable in the synthesis of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of (1-Ethoxyvinyl)trimethylstannane involves its ability to participate in coupling reactions. The vinyl group attached to the tin atom can undergo oxidative addition with palladium catalysts, forming a palladium-vinyl intermediate. This intermediate then reacts with organic halides to form new carbon-carbon bonds, followed by reductive elimination to regenerate the palladium catalyst .
Comparison with Similar Compounds
- (1-Methoxyvinyl)trimethylstannane
- (1-Butoxyvinyl)trimethylstannane
- (1-Isopropoxyvinyl)trimethylstannane
Comparison: Compared to its analogs, (1-Ethoxyvinyl)trimethylstannane offers unique reactivity due to the presence of the ethoxy group. This group influences the electronic properties of the vinyl group, making it more reactive in certain coupling reactions. Additionally, the ethoxy group provides steric hindrance, which can affect the selectivity of the reactions .
Properties
IUPAC Name |
1-ethoxyethenyl(trimethyl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7O.3CH3.Sn/c1-3-5-4-2;;;;/h1,4H2,2H3;3*1H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRBAMDAFZZWMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=C)[Sn](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16OSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60455097 | |
| Record name | (1-Ethoxyethenyl)(trimethyl)stannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60455097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112713-84-5 | |
| Record name | (1-Ethoxyethenyl)(trimethyl)stannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60455097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


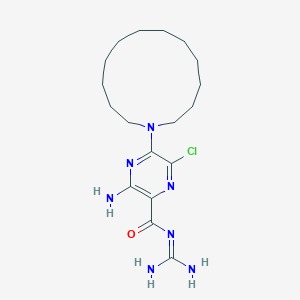
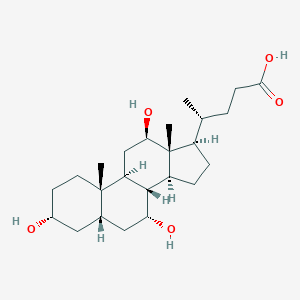
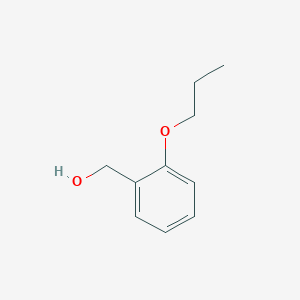
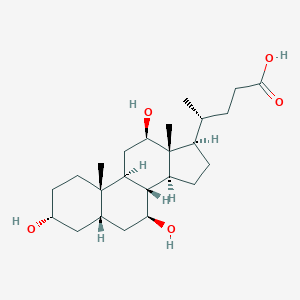
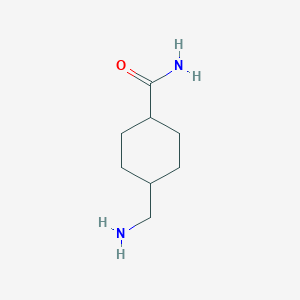

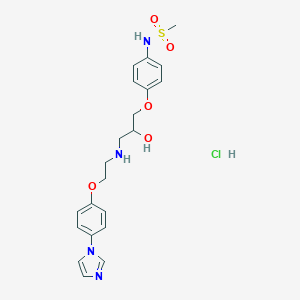
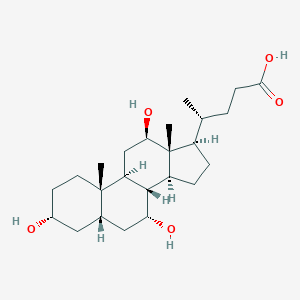
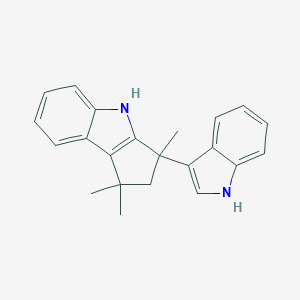

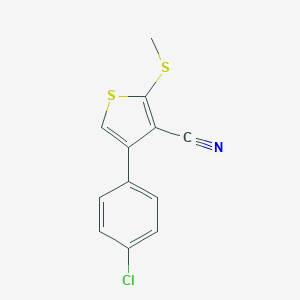
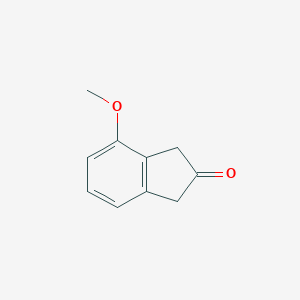
![5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B56367.png)
![[(2-Nitrophenyl)sulfinyl]acetic acid](/img/structure/B56369.png)
